molecular formula C12H16N2O3 B14613318 2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine CAS No. 61019-04-3

2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine

Cat. No.: B14613318
CAS No.: 61019-04-3
M. Wt: 236.27 g/mol
InChI Key: GIPIWMQIMPQKTN-UHFFFAOYSA-N
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Description

2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with a dimethylethenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine typically involves multiple steps:

    Nitration: The starting material, 5-methoxy-3-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated product is then subjected to alkylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.

    Amination: The final step involves the reaction of the alkylated product with N,N-dimethylethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-3-methylphenyl)-N,N-dimethylethen-1-amine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethen-1-amine: Similar structure but with different substitution patterns, affecting its properties.

    2-(3-Methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine: Lacks the methoxy group, leading to different chemical and biological characteristics.

Uniqueness

2-(5-Methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethen-1-amine is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61019-04-3

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(5-methoxy-3-methyl-2-nitrophenyl)-N,N-dimethylethenamine

InChI

InChI=1S/C12H16N2O3/c1-9-7-11(17-4)8-10(5-6-13(2)3)12(9)14(15)16/h5-8H,1-4H3

InChI Key

GIPIWMQIMPQKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C=CN(C)C)OC

Origin of Product

United States

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